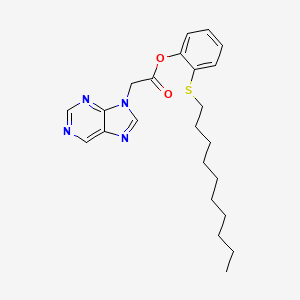
(E)-1-(1-Benzyl-1H-imidazol-2-yl)-N-phenylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline is a compound that features an imidazole ring, a benzyl group, and an aniline moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline typically involves the condensation of benzyl imidazole with aniline under specific conditions. One common method involves refluxing the reactants in ethanol and dimethylformamide (DMF) to facilitate the reaction . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Applications De Recherche Scientifique
N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyl-2-methylimidazole
- 1-Benzyl-4-nitroimidazole
- 1-Benzyl-5-chloroimidazole
Uniqueness
N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline is unique due to its specific combination of an imidazole ring, benzyl group, and aniline moiety. This structure imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Propriétés
Numéro CAS |
13750-77-1 |
|---|---|
Formule moléculaire |
C17H15N3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
1-(1-benzylimidazol-2-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C17H15N3/c1-3-7-15(8-4-1)14-20-12-11-18-17(20)13-19-16-9-5-2-6-10-16/h1-13H,14H2 |
Clé InChI |
VTGGZTHWQWXYCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CN=C2C=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)
![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
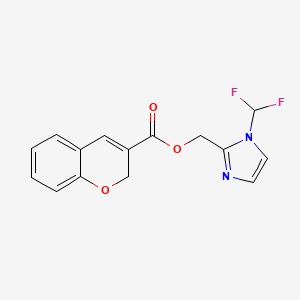
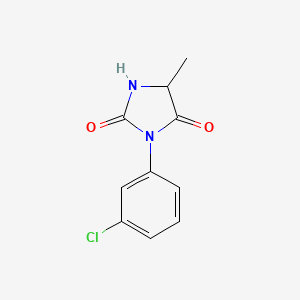


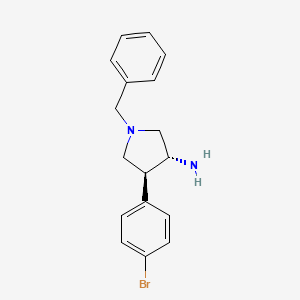

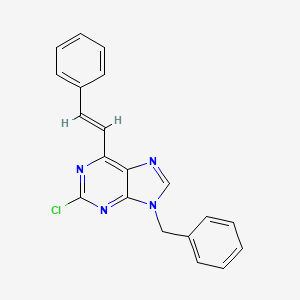
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)



